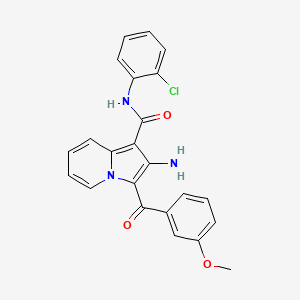

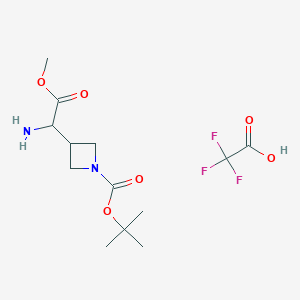

![molecular formula C13H9F2N3O2S B2530867 2,6-difluoro-N-[(5-prop-2-ynylsulfanyl-1,3,4-oxadiazol-2-yl)methyl]benzamide CAS No. 941948-76-1](/img/structure/B2530867.png)

2,6-difluoro-N-[(5-prop-2-ynylsulfanyl-1,3,4-oxadiazol-2-yl)methyl]benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2,6-difluoro-N-[(5-prop-2-ynylsulfanyl-1,3,4-oxadiazol-2-yl)methyl]benzamide” is a complex organic molecule that contains several functional groups, including a benzamide group, a prop-2-ynylsulfanyl group, and a 1,3,4-oxadiazol group . These functional groups suggest that this compound could have interesting chemical properties and potential applications in areas such as drug discovery, molecular biology studies, and material science investigations.

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the benzamide group suggests a planar structure around this part of the molecule, while the prop-2-ynylsulfanyl and 1,3,4-oxadiazol groups could introduce some three-dimensionality .Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For instance, the prop-2-ynylsulfanyl group could potentially undergo reactions with electrophiles, and the oxadiazole ring could participate in nucleophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of the fluorine atoms and the amide group could affect its polarity, solubility, and boiling and melting points .Scientific Research Applications

Phase Behavior and Applications of Ionic Liquids

Research on the phase behavior of ionic liquids with aliphatic and aromatic solutes, including those with structures similar to the compound , highlights the potential for using such compounds in applications ranging from nanotechnology to polymer processing and biomedical applications. The versatility of ionic liquids and their mixtures, including their use as solvents for aromatic compounds, indicates a broad range of potential applications for related organic compounds in separation processes and materials science (Visak et al., 2014).

Environmental Persistence and Toxicity of Fluorinated Compounds

A review of novel fluorinated alternatives to persistent organic pollutants (POPs) such as per- and polyfluoroalkyl substances (PFASs) underlines the importance of investigating alternative compounds for reduced environmental persistence and toxicity. This research suggests an imperative for the development and evaluation of new fluorinated compounds, potentially including those with structures similar to the target compound, that offer lower risks to human health and the environment (Wang et al., 2019).

Amyloid Imaging in Alzheimer's Disease

The use of specific ligands for amyloid imaging in Alzheimer's disease, involving compounds that can selectively bind to amyloid plaques in the brain, demonstrates the potential application of complex organic molecules in the diagnosis and research of neurodegenerative diseases. This area of research may benefit from the development of new compounds with optimized binding characteristics for improved imaging techniques (Nordberg, 2007).

Microbial Degradation of Polyfluoroalkyl Chemicals

Investigations into the microbial degradation of polyfluoroalkyl chemicals highlight the environmental fate of these substances and the potential for bioremediation strategies. Research in this domain could be relevant for assessing the biodegradability and environmental impact of fluorinated benzamide compounds and related structures (Liu & Mejia Avendaño, 2013).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

2,6-difluoro-N-[(5-prop-2-ynylsulfanyl-1,3,4-oxadiazol-2-yl)methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9F2N3O2S/c1-2-6-21-13-18-17-10(20-13)7-16-12(19)11-8(14)4-3-5-9(11)15/h1,3-5H,6-7H2,(H,16,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHMBHMTWSOTOFG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCSC1=NN=C(O1)CNC(=O)C2=C(C=CC=C2F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9F2N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-difluoro-N-[(5-prop-2-ynylsulfanyl-1,3,4-oxadiazol-2-yl)methyl]benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-[6-(trifluoromethyl)pyridin-3-yl]methanone](/img/structure/B2530784.png)

![N-[1-(Difluoromethyl)cyclopropyl]-2-hydroxyacetamide](/img/structure/B2530788.png)

![[(Z)-[Amino-(5-methyl-1,2-oxazol-3-yl)methylidene]amino] 6-chloropyridine-3-carboxylate](/img/structure/B2530792.png)

![N'-[(4-ethoxyphenyl)sulfonyl]-N,N-dimethylbenzenecarboximidamide](/img/structure/B2530795.png)

![3-(4-fluorophenyl)-7,8-dimethoxy-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2530802.png)

![Benzo[c][1,2,5]thiadiazol-5-yl(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone](/img/structure/B2530804.png)

![Dimethyl 2-(2-((5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio)acetamido)terephthalate](/img/structure/B2530805.png)